Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C21H18N2O7 and its molecular weight is 410.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the benzo[d][1,3]dioxol-5-yl group, have been reported to inhibit vegfr1 , a receptor tyrosine kinase involved in angiogenesis, which is a critical process in tumor growth and metastasis.
Mode of Action
Based on the structural similarity to other benzo[d][1,3]dioxol-5-yl compounds, it can be hypothesized that it may interact with its targets (like vegfr1) and inhibit their function . This inhibition could lead to a decrease in angiogenesis, thereby limiting the growth and spread of cancer cells.
Biochemical Pathways
Given the potential inhibition of vegfr1, it can be inferred that the vegf signaling pathway, which plays a crucial role in angiogenesis, might be affected . Inhibition of this pathway could lead to reduced blood vessel formation in tumors, limiting their growth and spread.
Result of Action
Based on the potential inhibition of vegfr1, it can be hypothesized that the compound may induce cell cycle arrest and apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . For instance, benzodioxole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes . These interactions could potentially influence biochemical reactions within the cell.
Cellular Effects
Benzodioxole derivatives have been shown to exhibit cytotoxic activity against HeLa cervical cancer cell line . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
methyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7/c1-26-13-4-5-15-14(8-13)18(9-16(23-15)21(25)27-2)28-10-20(24)22-12-3-6-17-19(7-12)30-11-29-17/h3-9H,10-11H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJBKTOFUJJHBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC4=C(C=C3)OCO4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.